1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate
Description
1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate is a pyrazole-derived amine salt formed by the reaction of the free base 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine with oxalic acid. The compound’s IUPAC name is [2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]methylamine oxalate, with the free base having a molecular formula of C₈H₁₅N₃ (MW: 153.23 g/mol) and CAS No. 401632-42-6 . The oxalate salt enhances aqueous solubility, making it advantageous for pharmaceutical or agrochemical applications. Its structure features a 3,5-dimethylpyrazole core linked to an N-methylethanamine side chain, which is critical for its physicochemical and biological properties.
Properties
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.C2H2O4/c1-5(9-4)8-6(2)10-11-7(8)3;3-1(4)2(5)6/h5,9H,1-4H3,(H,10,11);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKYHRSIUAGINJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)NC.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263987-41-2 | |
| Record name | 1H-Pyrazole-4-methanamine, N,α,3,5-tetramethyl-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263987-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Preparation of the Pyrazole Core with 3,5-Dimethyl Substitution
The synthesis of 3,5-dimethyl-substituted pyrazoles typically starts from 1,3-dicarbonyl compounds and hydrazine derivatives. One common approach involves the condensation of a 1,3-dicarbonyl compound with hydrazine or substituted hydrazines under reflux or mild conditions in ethanol or acetic acid solvents. Catalysts such as cerium-based complexes ([Ce(L-Pro)2]2) can be employed to enhance yield and selectivity at room temperature.
General Pyrazole Synthesis Procedure:
| Step | Reagents & Conditions | Outcome/Notes |
|---|---|---|
| 1 | 1,3-Dicarbonyl compound + hydrazine derivative in ethanol (10 mL) | Formation of pyrazole ring via cyclization |
| 2 | Catalytic amount of [Ce(L-Pro)2]2 (Oxa) (5 mol %) | Facilitates reaction at room temperature |
| 3 | Stirring monitored by TLC until completion | Reaction times vary; yields 70-91% |
| 4 | Filtration of catalyst and solvent evaporation | Crude pyrazole product obtained |
| 5 | Purification by silica gel column chromatography | Pure 3,5-dimethyl pyrazole derivatives |
This method yields pyrazoles with 3,5-dimethyl substitution efficiently, which is a key intermediate for further functionalization.
Introduction of the N-Methylethanamine Side Chain
The N-methylethanamine substituent on the pyrazole ring can be introduced by nucleophilic substitution or reductive amination strategies involving the corresponding pyrazolyl ketones or aldehydes.
- One approach involves the reaction of 3,5-dimethyl-1H-pyrazol-4-yl ethanone derivatives with methylamine or methylamine equivalents under reductive amination conditions.
- Alternatively, the direct alkylation of the pyrazole nitrogen with a suitable ethylamine derivative can be performed in the presence of bases such as potassium carbonate or sodium hydroxide in solvents like methanol or ethanol at moderate temperatures (20–85 °C).
Formation of the Oxalate Salt
The final step involves salt formation between the free base 1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine and oxalic acid to improve stability, crystallinity, and handling properties.
- The free base is dissolved in an appropriate solvent such as ethanol, methanol, or isopropanol.
- Oxalic acid is added stoichiometrically, and the mixture is stirred at room temperature or slightly elevated temperatures (up to 50 °C) for several hours.
- The oxalate salt precipitates out and is isolated by filtration, washed, and dried under vacuum.
Summary of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Pyrazole ring formation | 1,3-dicarbonyl + hydrazine in ethanol, catalyzed by [Ce(L-Pro)2]2 |
| Side-chain introduction | Reductive amination or alkylation with methylamine derivatives; base-mediated in alcohol solvents |
| Salt formation | Reaction of free base with oxalic acid in alcohol solvents at 20–50 °C |
| Reaction monitoring | Thin Layer Chromatography (TLC) using silica gel 60 F254 plates, UV or iodine staining |
| Purification | Column chromatography for intermediates; recrystallization for final salt |
| Typical yields | Pyrazole intermediates: 70-91%; overall yields depend on subsequent steps |
Research Findings and Analytical Characterization
- The pyrazole intermediates and final oxalate salts are characterized by NMR (1H and 13C), MS, and IR spectroscopy to confirm structure and purity.
- Key IR bands for pyrazole derivatives include N-H stretching (~3200-3250 cm^-1), C=N (~1600-1650 cm^-1), and C=O (for intermediates) around 1680 cm^-1.
- NMR signals confirm methyl groups at 3,5-positions (singlets near 2.5-2.7 ppm) and methylene/methyl groups of the ethanamine side chain.
- Salt formation is confirmed by shifts in proton signals and characteristic oxalate peaks in IR and elemental analysis.
Representative Reaction Scheme
- Condensation of 1,3-dicarbonyl compound with hydrazine → 3,5-dimethylpyrazole derivative
- Alkylation or reductive amination with methylamine → 1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine
- Salt formation with oxalic acid → 1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate
Chemical Reactions Analysis
1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form various pyrazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures .
Scientific Research Applications
Medicinal Chemistry
The pyrazole moiety is often associated with various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Research has indicated that derivatives of pyrazole can interact with biological targets, leading to potential therapeutic effects.
- Antimicrobial Activity : Studies have shown that compounds containing the pyrazole structure exhibit significant antimicrobial activity against various pathogens. For instance, derivatives similar to 1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit inflammatory pathways. Molecular docking studies suggest that it may effectively bind to cyclooxygenase enzymes, which play a crucial role in the inflammatory response .
Material Science
The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel materials.
- Polymer Chemistry : Research has explored the incorporation of pyrazole derivatives into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials for aerospace and automotive industries .
- Nanomaterials : The compound's ability to form coordination complexes with metal ions opens avenues for its use in synthesizing nanomaterials with specific electronic or catalytic properties .
Agricultural Science
The potential of this compound extends into agricultural applications.
- Pesticide Development : As a precursor for synthesizing agrochemicals, this compound can be modified to create novel pesticides with improved efficacy and reduced environmental impact. Pyrazole derivatives have been reported to exhibit herbicidal and fungicidal activities .
Case Studies
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Pyrazole derivatives with amine-containing side chains are widely explored for their bioactivity. Below is a comparative analysis of key structural analogs:
Key Observations :
- Substituent Position and Bulk : The target compound’s 3,5-dimethylpyrazole core is common in analogs, but substituents at the 1-position (e.g., ethyl in or sulfone in ) alter steric and electronic properties. The sulfone group in increases polarity and hydrogen-bonding capacity compared to the target compound.
- Side Chain Length : The propan-1-amine derivative has a longer carbon chain, which may enhance lipophilicity and membrane permeability compared to the ethanamine chain in the target compound.
Physicochemical Properties
Limited data are available for the oxalate salt, but inferences can be drawn from related compounds:
- Melting Points : Pyrazole carboxamides with chloro and aryl substituents (e.g., compounds 3a–3e in ) exhibit melting points between 123–183°C, suggesting that the target compound’s oxalate salt likely has a higher melting point than its free base due to ionic interactions.
- Solubility: The oxalate salt’s solubility in polar solvents (e.g., water, ethanol) is expected to exceed that of neutral analogs like N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-ethanamine , which lacks ionizable groups.
Biological Activity
1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available research findings.
The compound has the molecular formula and a molecular weight of approximately 217.23 g/mol. It features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with N-methylethanamine in the presence of oxalic acid. The process can be optimized by controlling reaction conditions such as temperature and solvent choice to improve yield and purity.
Antioxidant Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant antioxidant properties. A study demonstrated that derivatives of 1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine can scavenge free radicals effectively, thereby reducing oxidative stress in various biological systems .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound have shown effectiveness against several bacterial strains. In vitro studies revealed that it inhibits the growth of pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In cellular models, it reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is attributed to its ability to inhibit NF-kB signaling pathways, which play a crucial role in inflammation.
The biological activity of this compound can be linked to its interaction with specific molecular targets:
- Free Radical Scavenging : The pyrazole ring facilitates electron donation, neutralizing reactive oxygen species (ROS).
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Case Study 1: Antioxidant Efficacy
A recent study assessed the antioxidant capacity of various pyrazole derivatives, including this compound. The results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls, highlighting its potential as an antioxidant agent .
Case Study 2: Antimicrobial Activity
In a controlled experiment, different concentrations of the compound were tested against common bacterial strains. The results showed a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain .
Data Table: Biological Activities Overview
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate, and how can reaction conditions be optimized?
Answer:
The synthesis involves a Mannich-type reaction or reductive amination of pyrazole derivatives. For example, a methylamine fragment can be introduced via condensation of 3,5-dimethylpyrazole with formaldehyde and methylamine hydrochloride in ethanol under reflux (60°C, 2 hours) . Optimization includes:
- Solvent selection : Ethanol or methanol improves solubility of intermediates.
- Stoichiometry : Excess methylamine (3 eq) ensures complete substitution .
- Oxalate salt formation : Post-synthesis, the free base is treated with oxalic acid in ethanol, followed by recrystallization to enhance purity.
Key validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Basic: How should researchers characterize the purity and structural identity of this compound?
Answer:
A multi-technique approach is critical:
- NMR : ¹H and ¹³C NMR verify the pyrazole ring (δ 6.1–6.3 ppm for aromatic protons) and methylamine sidechain (δ 2.3–2.5 ppm for N–CH₃) .
- Mass spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 180.16 for the free base) .
- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C₁₀H₁₅N₃ for the free base) .
- XRD (if crystalline) : SHELXL refinement resolves bond lengths and angles, particularly the oxalate counterion’s coordination .
Advanced: How can contradictions in biological activity data (e.g., antifungal vs. anti-inflammatory results) be resolved?
Answer:
Discrepancies often arise from assay conditions or cellular models. Mitigation strategies:
- Standardized assays : Use CLSI guidelines for antifungal testing (e.g., MIC against Candida albicans) versus COX-2 inhibition assays for anti-inflammatory activity .
- Control variables : Maintain consistent pH (7.4 for physiological conditions), solvent (DMSO ≤1%), and cell lines (e.g., RAW 264.7 macrophages).
- Statistical rigor : Apply ANOVA or Tukey’s test to compare replicates; report p-values for dose-response curves .
Advanced: What challenges arise in crystallographic studies of this compound, and how are they addressed?
Answer:
Challenges include low crystal quality and oxalate disorder:
- Crystallization : Use slow evaporation (e.g., ethanol/water at 4°C) or vapor diffusion.
- Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves weak diffraction.
- Refinement : SHELXL’s TWIN and BASF commands manage twinning, while restraints on oxalate thermal parameters prevent overfitting .
Example : A recent study achieved R₁ = 0.045 using 100 K data and anisotropic refinement for the pyrazole core .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Answer:
SAR strategies focus on modifying the pyrazole and amine moieties:
- Pyrazole substitution : Introduce electron-withdrawing groups (e.g., Cl at position 3) to enhance target binding (e.g., TLR4 inhibition) .
- Sidechain elongation : Replace N-methyl with bulkier groups (e.g., cyclopropyl) to improve metabolic stability.
- Oxalate replacement : Test alternative counterions (e.g., hydrochloride) for solubility adjustments .
Validation : Pair computational docking (AutoDock Vina) with in vitro assays (e.g., IC₅₀ in enzyme inhibition) .
Advanced: What analytical methods are suitable for detecting degradation products under varying storage conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 2–4 weeks.
- HPLC-MS : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in H₂O/MeCN. Degradation products (e.g., oxidized pyrazole derivatives) are identified via MS/MS fragmentation .
- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- Target engagement assays : Use SPR (surface plasmon resonance) to measure binding affinity to proposed targets (e.g., TLR4 or GPCRs) .
- CRISPR/Cas9 knockouts : Delete candidate receptors in cell lines to confirm functional dependency.
- Metabolomics : LC-MS-based profiling identifies downstream biomarkers (e.g., prostaglandins for anti-inflammatory effects) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
